molecular formula C20H21NO5S B3408182 N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxyacetamide CAS No. 863020-87-5

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxyacetamide

Cat. No.: B3408182
CAS No.: 863020-87-5
M. Wt: 387.5 g/mol
InChI Key: YYQYWWVFQAZHKJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxyacetamide is a sulfone-containing acetamide derivative characterized by a 1,1-dioxo-2,3-dihydrothiophen-3-yl group, a 4-ethoxyphenyl substituent, and a phenoxyacetamide backbone. This compound’s structural complexity arises from its fused heterocyclic and aromatic systems, which confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-2-25-19-10-8-16(9-11-19)21(17-12-13-27(23,24)15-17)20(22)14-26-18-6-4-3-5-7-18/h3-13,17H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQYWWVFQAZHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxyacetamide is a synthetic compound belonging to the class of thiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with a sulfone group and an acetamide moiety. Its structure can be represented as follows:

Component Description
IUPAC Name This compound
Molecular Formula C17_{17}H18_{18}N2_{2}O4_{4}S
Molecular Weight 346.39 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The thiophene ring and sulfone group are believed to play crucial roles in binding to enzymes and receptors, potentially modulating their activities.

Antiinflammatory and Analgesic Properties

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory and analgesic effects. For instance, a related study demonstrated that thiophene derivatives acted as cyclooxygenase (COX) inhibitors, leading to reduced inflammation and pain relief. The following table summarizes the inhibitory activities of various thiophene derivatives on COX enzymes:

Compound COX-1 IC50_{50} (μM) COX-2 IC50_{50} (μM) Analgesic Activity (%)
Compound A4.150.0451
Compound B18.800.4642
N-(1,1-dioxo...)TBDTBDTBD

Note: TBD indicates data not yet determined for this specific compound.

Case Studies

  • In Vitro Studies : Research has shown that compounds structurally similar to this compound effectively inhibited COX enzymes in vitro. The selectivity index for COX-2 over COX-1 was notably high, suggesting a favorable therapeutic profile for managing inflammation without significant gastrointestinal side effects.
  • Animal Models : In vivo studies using animal models have reported that these compounds significantly reduced edema and inflammatory markers such as interleukin-1 beta (IL-1β), further supporting their potential as anti-inflammatory agents.

Structural Activity Relationship (SAR)

The efficacy of N-(1,1-dioxo...) is influenced by its structural components. Modifications in the ethoxy or phenoxy groups can enhance or diminish its biological activity. Understanding these relationships is crucial for designing more potent derivatives.

Comparison with Similar Compounds

Key Structural Features Across Analogs

The compound belongs to a family of thiophene-based acetamides with variations in aryl substituents, heterocyclic modifications, and functional groups. Below is a comparative analysis of its analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxyacetamide (Target Compound) C20H21NO5S 4-ethoxyphenyl, phenoxyacetamide ~387.45 High lipophilicity; potential kinase inhibition
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide () C13H12F3NO4S 4-methoxyphenyl, trifluoroacetamide 335.30 Enhanced metabolic stability due to fluorine substituents
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-2-(thiophen-2-yl)acetamide () C15H15NO3S2 4-methylphenyl, thiophen-2-yl 303.35 Dual aromatic systems; potential π-π stacking in biological targets
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide () C12H13NO3S 4-methylphenyl, simple acetamide 251.30 Antimicrobial activity via hydrogen bonding
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-3,5-dimethylbenzamide () C21H23NO4S 3,5-dimethylbenzamide 385.48 Anticancer activity via dual kinase/protease inhibition
2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylacetamide () C18H16BrNO4S 4-bromophenoxy 422.29 Enhanced halogen-mediated binding affinity

Substituent Impact on Properties

  • Ethoxy vs.
  • Phenoxyacetamide vs. Benzamide: Replacement of phenoxyacetamide with 3,5-dimethylbenzamide () alters steric bulk and electronic effects, influencing target selectivity in enzyme inhibition .
  • Halogen Effects: Bromine in the 4-bromophenoxy analog () enhances electrophilic reactivity and binding to hydrophobic pockets in proteins compared to non-halogenated analogs .

Enzyme Inhibition

  • The target compound’s phenoxyacetamide moiety may mimic ATP-binding sites in kinases, similar to analogs showing >70% growth inhibition in cancer cell lines (e.g., OVCAR-8) .
  • The trifluoroacetamide analog () exhibits enhanced metabolic stability, making it suitable for prolonged in vivo studies .

Antimicrobial and Anti-inflammatory Activity

  • The 4-methylphenyl analog () demonstrates moderate antimicrobial activity, likely through sulfone-mediated disruption of bacterial membranes .
  • Ethoxy and methoxy substituents () modulate anti-inflammatory effects by influencing COX-2 inhibition selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-2-phenoxyacetamide

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